Mecamylamine-d3 (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mecamylamine-d3 (hydrochloride) is a deuterated form of mecamylamine hydrochloride, a non-selective, non-competitive antagonist of nicotinic acetylcholine receptors. This compound is primarily used in scientific research due to its ability to cross the blood-brain barrier and its unique pharmacological properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Mecamylamine-d3 (hydrochloride) involves the incorporation of deuterium atoms into the mecamylamine molecule. This is typically achieved through the use of deuterated reagents in the synthesis process. The reaction conditions often involve the use of solvents like methanol and reagents such as potassium hydroxide for titration .
Industrial Production Methods: Industrial production of Mecamylamine-d3 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is typically stored in tight containers to prevent degradation .
Analyse Chemischer Reaktionen
Types of Reactions: Mecamylamine-d3 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs .
Wissenschaftliche Forschungsanwendungen
Mecamylamine-d3 (hydrochloride) has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry to study reaction mechanisms and kinetics.
Biology: Employed in studies involving nicotinic acetylcholine receptors to understand their role in various biological processes.
Medicine: Investigated for its potential therapeutic applications in treating conditions like hypertension, nicotine addiction, and neuropsychiatric disorders
Industry: Utilized in the development of new pharmaceuticals and as a tool in drug discovery
Wirkmechanismus
Mecamylamine-d3 (hydrochloride) exerts its effects by blocking nicotinic acetylcholine receptors. This prevents the stimulation of postsynaptic receptors by acetylcholine released from presynaptic nerve endings. The compound’s hypotensive effect is attributed to the reduction in sympathetic tone, vasodilation, and reduced cardiac output .
Vergleich Mit ähnlichen Verbindungen
- Mecamylamine hydrochloride
- Trimethaphan camsylate
- Hexamethonium
Comparison: Mecamylamine-d3 (hydrochloride) is unique due to the presence of deuterium atoms, which can provide insights into the metabolic pathways and pharmacokinetics of the compound. Compared to similar compounds, it offers enhanced stability and reduced metabolic degradation, making it a valuable tool in research .
Eigenschaften
Molekularformel |
C11H22ClN |
---|---|
Molekulargewicht |
206.77 g/mol |
IUPAC-Name |
2,3,3-trimethyl-N-(trideuteriomethyl)bicyclo[2.2.1]heptan-2-amine;hydrochloride |
InChI |
InChI=1S/C11H21N.ClH/c1-10(2)8-5-6-9(7-8)11(10,3)12-4;/h8-9,12H,5-7H2,1-4H3;1H/i4D3; |
InChI-Schlüssel |
PKVZBNCYEICAQP-NXIGQQGZSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])NC1(C2CCC(C2)C1(C)C)C.Cl |
Kanonische SMILES |
CC1(C2CCC(C2)C1(C)NC)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.